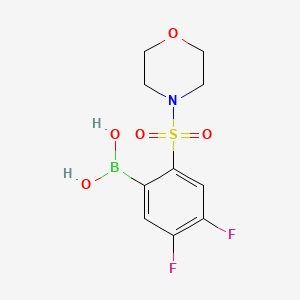

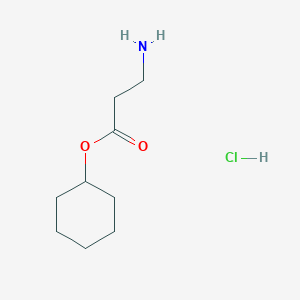

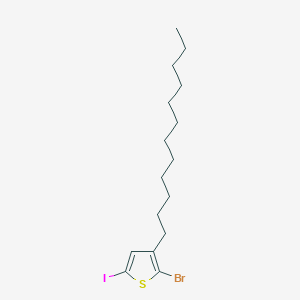

![molecular formula C9H14N2 B1458567 2-Azaspiro[4.4]nonane-4-carbonitrile CAS No. 1936317-74-6](/img/structure/B1458567.png)

2-Azaspiro[4.4]nonane-4-carbonitrile

Descripción general

Descripción

2-Azaspiro[4.4]nonane-4-carbonitrile is a chemical compound with a molecular weight of 125.21 . It is a liquid at room temperature . The compound contains a total of 26 bonds, including 12 non-H bonds, 1 multiple bond, 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .

Synthesis Analysis

The synthesis of similar substances like 2-azaspiro[4.4]nonane derivatives can be carried out using the (3+2) cycloaddition reaction of N-benzyl azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .Molecular Structure Analysis

The molecular structure of 2-Azaspiro[4.4]nonane-4-carbonitrile includes 1 triple bond, 2 five-membered rings, 1 secondary amine (aliphatic), 1 nitrile (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[4.4]nonane-4-carbonitrile include the (3+2) cycloaddition reaction of N-benzyl azomethine ylide with the corresponding unsaturated compounds .Physical And Chemical Properties Analysis

2-Azaspiro[4.4]nonane-4-carbonitrile is a liquid at room temperature . It has a molecular weight of 125.21 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Azaspiro[4.4]nonane-4-carbonitrile has been identified as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure is used to mimic the backbone of peptides and can be functionalized to create selective receptor agonists or antagonists .

Material Science

The compound’s unique spirocyclic structure makes it a candidate for the development of novel polymeric materials. It could potentially be used to enhance the rigidity and thermal stability of polymers, which is valuable in the creation of high-performance plastics .

Industrial Applications

In the industrial sector, 2-Azaspiro[4.4]nonane-4-carbonitrile may serve as a precursor in the synthesis of complex organic molecules. Its application in the production of dyes, resins, and other industrial chemicals is being explored due to its reactivity and stability .

Environmental Science

This compound could play a role in environmental science as a potential intermediate in the synthesis of compounds used in environmental remediation processes. Its chemical properties might be harnessed to create agents that can neutralize or sequester pollutants .

Analytical Chemistry

The bicyclic structure of 2-Azaspiro[4.4]nonane-4-carbonitrile can be utilized in the design of novel analytical reagents. It may be used to develop new chromatographic methods or as a standard in mass spectrometry to identify complex organic compounds .

Biochemistry

In biochemistry research, this compound’s derivatives could be used to study enzyme-substrate interactions, particularly in enzymes that recognize cyclic substrates. It may also be used to investigate the conformational stability of biologically active molecules .

Pharmacology

2-Azaspiro[4.4]nonane-4-carbonitrile has potential applications in pharmacology, especially in the development of new drugs targeting the central nervous system. Its structure could be beneficial in crossing the blood-brain barrier, making it a valuable scaffold for neurological drug development .

Mecanismo De Acción

Target of Action

The primary targets of 2-Azaspiro[4Related compounds have been found to interact with the sphingosine 1-phosphate receptor 1 in homo sapiens .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azaspiro[4Given the potential target mentioned above, it’s possible that the compound could influence pathways related to sphingolipid signaling . .

Propiedades

IUPAC Name |

2-azaspiro[4.4]nonane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-5-8-6-11-7-9(8)3-1-2-4-9/h8,11H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIMQMCSGKRBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)

![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)

![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)